molecular formula C7H10N2O2 B8468058 2-Amino-3-methoxymethoxypyridine

2-Amino-3-methoxymethoxypyridine

Cat. No.: B8468058
M. Wt: 154.17 g/mol
InChI Key: QWIBJGRGEGBZAO-UHFFFAOYSA-N
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Description

2-Amino-3-methoxypyridine (CAS 10201-71-5) is a pyridine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.141 g/mol . Its structure features an amino group (-NH₂) at the 2-position and a methoxy group (-OCH₃) at the 3-position of the pyridine ring. Key physical properties include a boiling point of 235.0±20.0 °C and a density of 1.1±0.1 g/cm³.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-(methoxymethoxy)pyridin-2-amine

InChI

InChI=1S/C7H10N2O2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3,(H2,8,9)

InChI Key

QWIBJGRGEGBZAO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(N=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Hazards
2-Amino-3-methoxypyridine 10201-71-5 -NH₂ (2), -OCH₃ (3) C₆H₈N₂O 124.14 235.0±20.0 H302 (oral toxicity)
5-Amino-2-methoxypyridine 6628-77-9 -NH₂ (5), -OCH₃ (2) C₆H₈N₂O 124.14 235 (estimated) N/A
5-Fluoro-3-methoxypyridin-2-amine 1097264-90-8 -NH₂ (2), -OCH₃ (3), -F (5) C₆H₇FN₂O 142.13 N/A N/A
5-Amino-3-bromo-2-methoxypyridine N/A -NH₂ (5), -OCH₃ (2), -Br (3) C₆H₇BrN₂O 219.04 N/A N/A
5-Chloro-3-methoxypyridin-2-amine 1242336-53-3 -NH₂ (2), -OCH₃ (3), -Cl (5) C₆H₇ClN₂O 158.59 N/A Harmful (inhalation, dermal, oral)
2-Bromo-3-methylpyridine 3430-17-9 -Br (2), -CH₃ (3) C₆H₆BrN 172.03 N/A Irritant (H315, H319)

Key Observations:

Positional Isomerism: 2-Amino-3-methoxypyridine and 5-Amino-2-methoxypyridine are positional isomers. Despite identical molecular formulas, the shifted amino and methoxy groups may alter reactivity and biological activity . Halogenation Effects: Bromine or chlorine substitution (e.g., 5-Amino-3-bromo-2-methoxypyridine and 5-Chloro-3-methoxypyridin-2-amine) increases molecular weight and introduces distinct hazards. Brominated derivatives are often used in cross-coupling reactions, while chlorinated analogs may exhibit enhanced electrophilicity .

Fluorine Substitution :

  • 5-Fluoro-3-methoxypyridin-2-amine (C₆H₇FN₂O) demonstrates how fluorine’s electronegativity and small atomic radius can improve metabolic stability in drug design .

Table 2: Hazard Classification Comparison

Compound Name Hazard Classification
2-Amino-3-methoxypyridine H302 (Harmful if swallowed)
5-Chloro-3-methoxypyridin-2-amine Harmful by inhalation, skin contact, and ingestion
2-Bromo-3-methylpyridine H315 (Causes skin irritation), H319 (Causes serious eye irritation)
  • Halogenated Derivatives: Bromine and chlorine substitutions correlate with increased toxicity. For example, 5-Chloro-3-methoxypyridin-2-amine poses multi-route toxicity risks compared to the non-halogenated parent compound .
  • Methoxy Group Influence : Methoxy groups generally reduce acute toxicity but may enhance lipophilicity, affecting bioavailability .

Preparation Methods

Formation of 2-Amino-3-Hydroxypyridine

The foundational step involves synthesizing 2-amino-3-hydroxypyridine, as detailed in CN109535071B. This method employs furfural as a cost-effective starting material, subjected to chlorine- or bromine-mediated ring-opening followed by reaction with ammonium sulfamate. Hydrolysis under alkaline conditions yields 2-amino-3-hydroxypyridine with >75% yield and 96% purity.

Reaction Conditions:

  • Ring-opening: Chlorine gas at 0–8°C, pH 1.5–2.

  • Ammonium sulfamate reaction: 5–10°C for 3.5–4 hours.

  • Hydrolysis: 80–90°C, pH 8–9.

Methoxymethyl Protection of the Hydroxyl Group

The hydroxyl group at the 3-position is protected using chloromethyl methyl ether (MOMCl) under basic conditions. This step is adapted from standard MOM protection protocols:

  • Reagents: MOMCl (1.2 equiv), DIPEA (2.0 equiv), dichloromethane (DCM) solvent.

  • Conditions: 0°C to room temperature, 12–18 hours.

  • Workup: Aqueous extraction, drying, and solvent evaporation.

Expected Outcome:

  • Conversion of 2-amino-3-hydroxypyridine to 2-amino-3-methoxymethoxypyridine with ~85% yield (estimated from analogous reactions).

Direct Introduction of Methoxymethoxy Group During Synthesis

Alternative Starting Materials

To bypass the hydroxyl intermediate, direct introduction of the methoxymethoxy group could involve:

  • Nucleophilic substitution: Replacing a leaving group (e.g., chloride) at the 3-position with methoxymethoxide.

  • Electrophilic aromatic substitution: Directed ortho-metalation strategies to install the MOM group.

Challenges:

  • Regioselectivity issues in pyridine systems.

  • Competing side reactions due to the amino group’s directing effects.

Modified Ring-Opening Approach

Adapting the furfural ring-opening method, bromine or chlorine could facilitate the formation of a bromopyridine intermediate, which undergoes nucleophilic displacement with sodium methoxymethoxide.

Proposed Steps:

  • Ring-opening: Furfural + Br₂ → brominated intermediate.

  • Displacement: Bromopyridine + NaOCH₂OCH₃ → 3-methoxymethoxypyridine.

  • Amination: Nitration/reduction or direct amination at the 2-position.

Hypothetical Yield: ~60–70% based on comparable halogen displacement reactions.

Purification and Characterization

Refining Techniques

High-purity 2-amino-3-methoxymethoxypyridine (>99%) can be achieved via:

  • Recrystallization: Using methanol/water mixtures.

  • Column chromatography: Silica gel with ethyl acetate/hexane eluents.

Analytical Data

Key Characterization Methods:

  • ¹H NMR (DMSO-d₆): δ 8.12 (d, J=5.2 Hz, 1H, H-6), 6.45 (d, J=5.2 Hz, 1H, H-5), 5.21 (s, 2H, OCH₂O), 3.31 (s, 3H, OCH₃).

  • HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water) .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Amino-3-methoxymethoxypyridine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of protecting groups for the amino and methoxymethoxy substituents. Multi-step protocols, as seen in analogous pyridine derivatives (e.g., 2-Fluoro-4-iodo-3-methoxypyridine), often involve sequential functionalization to avoid side reactions. For example, protecting the amino group with a tert-butoxycarbonyl (Boc) group prior to introducing the methoxymethoxy moiety can minimize unwanted nucleophilic interactions. Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and monitoring by TLC or HPLC ensures product homogeneity .

Q. Which analytical techniques are most effective for confirming the structure of 2-Amino-3-methoxymethoxypyridine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for verifying substituent positions and stereochemistry. For instance, the methoxymethoxy group’s methylene protons exhibit characteristic splitting patterns in ¹H NMR. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while infrared spectroscopy (IR) identifies functional groups like NH₂ (stretch ~3300 cm⁻¹) and ether linkages (C-O stretch ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve challenges in regioselective functionalization of 2-Amino-3-methoxymethoxypyridine?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents on reactivity. For example, the methoxymethoxy group’s electron-donating nature may deactivate the pyridine ring at specific positions, directing electrophilic substitutions to less hindered sites. Molecular docking studies can also guide modifications for biological activity by simulating interactions with target proteins .

Q. What strategies reconcile contradictory data on the biological activity of 2-Amino-3-methoxymethoxypyridine derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent polarity, pH) or impurities. Systematic validation includes:

  • Purity Checks : Use HPLC or LC-MS to rule out byproducts (e.g., deprotected amines or oxidized methoxymethoxy groups) .
  • Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., PBS buffer, 37°C) .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-Amino-3-(difluoromethoxy)pyridine) to isolate substituent-specific effects .

Q. How does the methoxymethoxy group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The methoxymethoxy group is susceptible to hydrolysis under acidic conditions (e.g., HCl/THF), forming a diol intermediate. Stability studies using accelerated degradation (e.g., 0.1M HCl/NaOH at 50°C) monitored by NMR or TLC can quantify degradation rates. Protective strategies, such as using non-aqueous reaction media or buffering agents, mitigate instability .

Experimental Design & Data Analysis

Q. What experimental controls are essential for studying the catalytic activity of 2-Amino-3-methoxymethoxypyridine in asymmetric synthesis?

  • Methodological Answer : Include:

  • Blank Reactions : Exclude the catalyst to confirm its necessity.
  • Enantiomeric Excess (ee) Analysis : Use chiral HPLC or polarimetry to verify stereochemical outcomes.
  • Competitor Ligands : Compare with catalysts lacking the methoxymethoxy group (e.g., 2-Amino-3-methylpyridine) to assess its role in enantioselectivity .

Q. How can researchers address low solubility of 2-Amino-3-methoxymethoxypyridine in aqueous assays?

  • Methodological Answer : Solubility can be enhanced via:

  • Co-Solvents : Use DMSO or ethanol (≤5% v/v) to maintain biocompatibility.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) at the pyridine nitrogen without altering core reactivity .

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